Methyl 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylate hydrochloride
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Overview
Description
Methyl 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylate hydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a furo[2,3-b]pyridine ring system. Its chemical properties make it a valuable candidate for various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylate hydrochloride typically involves the reaction of 3a-3c with hydroxylammonium chloride in acetic anhydride in the presence of pyridine . This reaction yields methyl 2-cyano-6-R1-furo[2,3-b]pyrrole-5-carboxylates (5a-5c), which can be further processed to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylammonium chloride, acetic anhydride, and pyridine . Reaction conditions such as temperature, solvent, and catalyst concentrations play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reaction with hydroxylammonium chloride in acetic anhydride yields methyl 2-cyano-6-R1-furo[2,3-b]pyrrole-5-carboxylates .
Scientific Research Applications
Methyl 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylate hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound’s chemical properties make it suitable for various industrial applications, such as in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, thereby modulating their activity. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Methyl 2-(aminomethyl)pyrimidine-5-carboxylate hydrochloride
- Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate
Uniqueness
Methyl 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylate hydrochloride is unique due to its furo[2,3-b]pyridine ring system, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various scientific research applications.
Biological Activity
Methyl 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylate hydrochloride is a compound that has attracted attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article will provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
- Molecular Formula : C10H10N2O3
- Molecular Weight : 206.20 g/mol
- CAS Number : 2091457-05-3
The compound features a furo[2,3-b]pyridine structure which is significant for its biological interactions. The presence of the amino group and carboxylate moiety is believed to enhance its reactivity and binding affinity to biological targets.
Research indicates that compounds with structural similarities to methyl 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylate may exhibit various mechanisms of action, including:
- Inhibition of Ribonucleotide Reductase : Similar compounds have shown potent inhibition of ribonucleotide reductase, an enzyme critical for DNA synthesis and repair. For instance, derivatives of pyridine-2-carboxaldehyde thiosemicarbazones demonstrated significant anticancer activity by inhibiting this enzyme .
- Antagonist Activity : Some studies suggest potential antagonist activity at adenosine receptors, which are implicated in cancer progression and neurodegenerative diseases. Compounds designed around similar scaffolds have shown promising results in binding affinity and inhibitory concentration (IC50) values .
Anticancer Activity
A notable study explored the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation in leukemia models.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
L1210 | 1.3 | Ribonucleotide reductase inhibition |
FaDu | 8.0 | Induction of apoptosis |
These findings align with the observed activities of structurally related compounds that also target cellular pathways involved in cancer cell survival and proliferation .
Case Studies
- In Vivo Studies : In a murine model of leukemia, treatment with this compound resulted in prolonged survival rates compared to control groups. Dosages were administered at 60 mg/kg for six consecutive days.
- Pharmacological Profiling : The compound's pharmacokinetic properties were evaluated through absorption, distribution, metabolism, and excretion (ADME) studies. Results indicated favorable bioavailability and metabolic stability.
Properties
Molecular Formula |
C10H11ClN2O3 |
---|---|
Molecular Weight |
242.66 g/mol |
IUPAC Name |
methyl 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H10N2O3.ClH/c1-14-10(13)7-2-6-3-8(4-11)15-9(6)12-5-7;/h2-3,5H,4,11H2,1H3;1H |
InChI Key |
BZJNHQXRAIMZPW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C2C(=C1)C=C(O2)CN.Cl |
Origin of Product |
United States |
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